molecular formula C16H21NO4 B6166114 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid CAS No. 1203686-22-9

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid

Cat. No. B6166114
CAS RN: 1203686-22-9
M. Wt: 291.3
InChI Key:
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Description

“3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid” is a chemical compound with the CAS Number: 908334-11-2 . Its IUPAC name is 3-[1-(tert-butoxycarbonyl)-3-azetidinyl]benzoic acid . The compound has a molecular weight of 277.32 .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is solid at room temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid involves the protection of the azetidine ring, followed by the alkylation of the protected azetidine with a benzyl halide. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "3-azetidinone", "tert-butyl chloroformate", "benzyl halide", "sodium hydride", "benzoic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 3-azetidinone with tert-butyl chloroformate in the presence of sodium hydride and diethyl ether to yield 1-[(tert-butoxy)carbonyl]azetidin-3-one.", "Step 2: Alkylation of the protected azetidine with a benzyl halide in the presence of sodium hydride and diethyl ether to yield 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine.", "Step 3: Deprotection of the intermediate with methanol and water to yield 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid." ] }

CAS RN

1203686-22-9

Molecular Formula

C16H21NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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